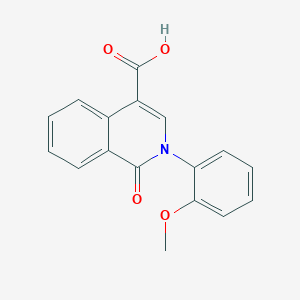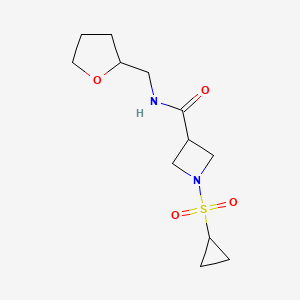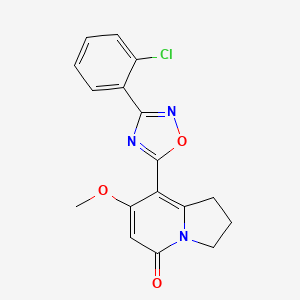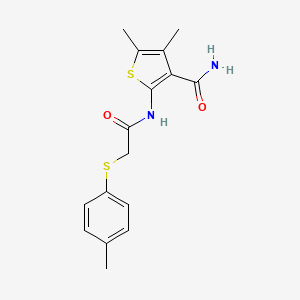
2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is a complex organic molecule. It contains a methoxyphenyl group (a benzene ring with a methoxy (OCH3) substituent), a dihydroisoquinoline group (a type of nitrogen-containing cyclic compound), and a carboxylic acid group (COOH). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The methoxy group may be involved in ether cleavage or substitution reactions. The isoquinoline could participate in electrophilic aromatic substitution reactions. The carboxylic acid could be involved in acid-base reactions or could form esters or amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of a carboxylic acid group could result in acidic properties. The compound is likely to be solid at room temperature, and its solubility would depend on the solvent used .Aplicaciones Científicas De Investigación
Boron Function Investigation in Plants
2-Methoxyphenylboronic acid: , a derivative of 2-methoxyphenylacetic acid, plays a role in studying boron function in plants. Boron is an essential micronutrient for plant growth, and understanding its uptake, transport, and utilization is critical for agriculture. Researchers use this compound to explore boron-related processes in various plant species .
Suzuki Reaction
The Suzuki reaction is a powerful organic transformation used to form carbon-carbon bonds. In this coupling reaction, a boronic acid (such as 2-methoxyphenylboronic acid) reacts with a halide (e.g., an aryl or vinyl halide) in the presence of a palladium catalyst. The resulting product is a biaryl compound. Researchers employ this reaction extensively in medicinal chemistry, materials science, and natural product synthesis .
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is the enzyme 2-hydroxychromene-2-carboxylate isomerase . This enzyme is involved in the isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) .
Mode of Action
The compound interacts with its target enzyme by catalyzing the reversible glutathione-dependent isomerization of HCCA to THBPA . This interaction results in changes in the structure and function of the enzyme, thereby affecting its activity.
Biochemical Pathways
The affected pathway is the HCCA to THBPA isomerization pathway
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the target enzyme. By influencing the activity of 2-hydroxychromene-2-carboxylate isomerase, the compound can potentially affect various biological processes that rely on the isomerization of HCCA to THBPA .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . Therefore, the chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-15-9-5-4-8-14(15)18-10-13(17(20)21)11-6-2-3-7-12(11)16(18)19/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCCAPAUXJDMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2775156.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2775157.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2775158.png)

![3-(4-Methyl-thiazol-2-ylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2775160.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2775167.png)
![2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2775168.png)



![6-[(2-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2775177.png)
![N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775178.png)